molecular formula C4H17N3Na3O10P B7983573 Sodium creatine phosphate hydrate

Sodium creatine phosphate hydrate

Cat. No.: B7983573
M. Wt: 367.14 g/mol
InChI Key: ODZQHLWGRZUYPL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(1-methylguanidino)acetate hydrogenphosphate tetrahydrate involves several steps. One common method starts with the reaction of creatine with phosphoric acid to form creatine phosphate. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in a crystalline form and is hydrated to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium creatine phosphate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled conditions, including specific temperatures and pH levels, to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted creatine phosphate compounds .

Scientific Research Applications

Sodium creatine phosphate hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2-(1-methylguanidino)acetate hydrogenphosphate tetrahydrate involves its role in the energy metabolism of cells. The compound serves as a reservoir of high-energy phosphate bonds, which are used to regenerate ATP from ADP during periods of high energy demand. This process is crucial for maintaining cellular energy homeostasis, particularly in muscle cells .

Comparison with Similar Compounds

Similar Compounds

  • Creatine phosphate monohydrate
  • Creatine phosphate disodium salt
  • Creatine phosphate dipotassium salt

Uniqueness

Sodium creatine phosphate hydrate is unique due to its specific hydration state and its role in biochemical research and medical applications. Compared to other similar compounds, it offers distinct advantages in terms of solubility and stability, making it a preferred choice in various scientific and industrial applications .

Properties

IUPAC Name

trisodium;2-[carbamimidoyl(methyl)amino]acetate;hydrogen phosphate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.3Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;;(H3,1,2,3,4);4*1H2/q;3*+1;;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQHLWGRZUYPL-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H17N3Na3O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.